2-(Carboxy(hydroxy)methyl)-4-(2-methoxy-2-oxoethyl)benzo[d]oxazole
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Overview
Description
2-(Carboxy(hydroxy)methyl)-4-(2-methoxy-2-oxoethyl)benzo[d]oxazole is a complex organic compound with the molecular formula C12H11NO6. This compound is part of the benzo[d]oxazole family, which is known for its diverse applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-4-(2-methoxy-2-oxoethyl)benzo[d]oxazole typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-(Carboxy(hydroxy)methyl)-4-(2-methoxy-2-oxoethyl)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(Carboxy(hydroxy)methyl)-4-(2-methoxy-2-oxoethyl)benzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Carboxy(hydroxy)methyl)-4-(2-methoxy-2-oxoethyl)benzo[d]oxazole exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Carboxy(hydroxy)methyl)-7-(2-methoxy-2-oxoethyl)benzo[d]oxazole
- Phenylboronic pinacol esters
Uniqueness
Compared to similar compounds, 2-(Carboxy(hydroxy)methyl)-4-(2-methoxy-2-oxoethyl)benzo[d]oxazole exhibits unique structural features that contribute to its distinct chemical and biological properties. Its specific functional groups and molecular configuration enable it to participate in a variety of reactions and applications that may not be possible with other related compounds.
Properties
Molecular Formula |
C12H11NO6 |
---|---|
Molecular Weight |
265.22 g/mol |
IUPAC Name |
2-hydroxy-2-[4-(2-methoxy-2-oxoethyl)-1,3-benzoxazol-2-yl]acetic acid |
InChI |
InChI=1S/C12H11NO6/c1-18-8(14)5-6-3-2-4-7-9(6)13-11(19-7)10(15)12(16)17/h2-4,10,15H,5H2,1H3,(H,16,17) |
InChI Key |
JYRHVVZZMMROAP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C2C(=CC=C1)OC(=N2)C(C(=O)O)O |
Origin of Product |
United States |
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